molecular formula C15H11BrS B8549722 2-(3-Bromobenzyl)benzo[b]thiophene

2-(3-Bromobenzyl)benzo[b]thiophene

Cat. No.: B8549722
M. Wt: 303.2 g/mol
InChI Key: YGHCKMQFBQQHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromobenzyl)benzo[b]thiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromobenzyl group at the second position of the benzothiophene ring makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzyl)benzo[b]thiophene typically involves the reaction of 3-bromobenzyl bromide with benzothiophene under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.

    Potassium Carbonate: Acts as a base in substitution reactions.

    Hydrogen Peroxide: An oxidizing agent for oxidation reactions.

    Lithium Aluminum Hydride: A reducing agent for reduction reactions.

Major Products Formed

    Substituted Benzothiophenes: Formed through substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Benzyl Alcohols: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)-1-benzothiophene: Similar structure but lacks the benzyl group.

    2-(3-Chlorobenzyl)-1-benzothiophene: Contains a chlorine atom instead of bromine.

    2-(3-Methylbenzyl)-1-benzothiophene: Contains a methyl group instead of bromine.

Uniqueness

2-(3-Bromobenzyl)benzo[b]thiophene is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s potential biological activities make it a valuable candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C15H11BrS

Molecular Weight

303.2 g/mol

IUPAC Name

2-[(3-bromophenyl)methyl]-1-benzothiophene

InChI

InChI=1S/C15H11BrS/c16-13-6-3-4-11(8-13)9-14-10-12-5-1-2-7-15(12)17-14/h1-8,10H,9H2

InChI Key

YGHCKMQFBQQHMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=CC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Preparation was performed in a similar manner as in Preparation Example 4 using 3-bromobenzaldehyde and benzo[b]thiophene.
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